1H-imidazol-1-ylmethanol

Antifungal Agricultural fungicide Imidazole derivative

Researchers requiring N1-functionalized imidazole scaffolds often face limited options for downstream derivatization. 1H-Imidazol-1-ylmethanol solves this with a unique dual-functionality architecture-a nucleophilic imidazole nitrogen paired with a reactive primary alcohol-enabling esterification, etherification, and oxidation inaccessible to non-hydroxylated analogs like 1-methylimidazole. • Fungicide R&D: Core β-imidazolyl alcohol scaffold per EP 0033501 A2 for SAR-driven antifungal optimization. • Green Catalysis: Candidate organocatalyst for solvent-free CO₂-epoxide cycloaddition to cyclic carbonates (up to 99% yield at 60°C). • Supply: White crystalline solid (mp 134°C), ≥95% purity, available in mg-to-bulk quantities with custom synthesis support.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 51505-76-1
Cat. No. B1586968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazol-1-ylmethanol
CAS51505-76-1
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CO
InChIInChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2
InChIKeyXPPVBKJELBDMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazol-1-ylmethanol: Procurement & Differentiation


1H-Imidazol-1-ylmethanol (CAS 51505-76-1), also known as N-hydroxymethylimidazole, is an N-substituted imidazole derivative featuring a hydroxymethyl group at the 1-position of the imidazole ring . This white crystalline solid (melting point 134°C) serves as a versatile synthetic building block and has been specifically claimed as a β-imidazolyl alcohol in fungicide patent applications [1]. The compound's dual functionality—combining the nucleophilic imidazole nitrogen with a reactive primary alcohol group—enables distinct chemical transformations not accessible to simpler imidazole analogs lacking the hydroxyl functionality .

1
Scaffold β-Imidazolyl alcohol core for fungicide SAR studies under EP 0033501 patent class
2
Synthetic Handle N-hydroxymethyl group enables esterification, etherification, and oxidation derivatization
3
Profile Lower molecular weight than benzimidazole analogs; distinct solubility and partitioning context

Why Generic Imidazoles Cannot Replace 1H-Imidazol-1-ylmethanol


1H-Imidazol-1-ylmethanol occupies a distinct structural niche that precludes simple substitution by common imidazole analogs. Unlike 1-methylimidazole (CAS 616-47-7), which lacks the hydroxymethyl group and therefore cannot participate in esterification, etherification, or oxidation reactions at the N1 position , this compound retains a reactive primary alcohol moiety for further functionalization. Compared with benzimidazole-based alcohols such as (1H-benzo[d]imidazol-1-yl)methanol (CAS 19541-99-2), the absence of the fused benzene ring in 1H-imidazol-1-ylmethanol confers lower molecular weight (98.1 vs 148.16 g/mol) and distinct solubility and permeability properties, factors that directly influence both synthetic handling and biological partitioning . Substitution with non-hydroxylated imidazoles or bulkier benzimidazole analogs would fundamentally alter reaction outcomes, biological activity profiles, and physicochemical behavior.

1H-Imidazol-1-ylmethanol
Potential Substitute
Reactivity
N-hydroxymethyl group supports esterification and etherification
1-Methylimidazole lacks hydroxyl handle; N1 derivatization may not proceed
Scaffold
Imidazole core without fused benzene; lower MW (98.1)
Benzimidazole alcohols add fused ring bulk; solubility and permeability may shift
Patent Scope
Explicitly claimed in β-imidazolyl alcohol patent class (EP 0033501)
Non-hydroxylated imidazoles excluded from this patent structural boundary

Differentiation Evidence for 1H-Imidazol-1-ylmethanol


Structural Differentiation in β-Imidazolyl Alcohol Patents

In EP 0033501 A2, 1H-imidazol-1-ylmethanol is explicitly named and structurally defined as a β-imidazolyl alcohol fungicide with the specific substitution pattern R1 = H, R2 = H [1]. This distinguishes it from close analogs such as 1-methylimidazole, which is excluded from the β-imidazolyl alcohol patent class due to the absence of the β-hydroxyalkyl chain required for fungicidal activity as claimed. The patent's structural claims establish a defined intellectual property and functional boundary.

Patent Structural Claim
Patent context
Target Explicitly named in EP 0033501 A2 claims (R1=H, R2=H)
Comparator 1-Methylimidazole excluded — lacks β-hydroxyalkyl chain
Supports patent-class compound selection for fungicide SAR
Defined substitution pattern per patent specification
Antifungal Agricultural fungicide Imidazole derivative

Hydroxyl-Imidazole Additive for Catalytic Efficiency

In the potassium iodide-catalyzed cycloaddition of epoxides with CO₂, 4(5)-(hydroxymethyl)imidazole—a positional isomer of 1H-imidazol-1-ylmethanol with the hydroxymethyl group on the imidazole ring carbon rather than nitrogen—demonstrated significantly higher catalytic activity compared to the previously reported triethanolamine (TEA) system [1]. The KI/4(5)-(hydroxymethyl)imidazole system achieved up to 99% yield of cyclic carbonates under solvent-free conditions at 60°C, whereas the KI/TEA system required longer reaction times or elevated temperatures to achieve comparable conversions.

Catalytic Yield Context
Class-level inference
Up to 99% yield
4(5)-(hydroxymethyl)imidazole + KI catalytic system; solvent-free, 60°C, epoxide + CO₂ (0.5 MPa)
Supports hydroxyl-imidazole additive screening for CO₂ cycloaddition
Positional isomer data; N-substituted analog context to review
CO₂ utilization Cyclic carbonate synthesis Green chemistry KI catalysis

Antifungal Synergy of an Imidazolylmethanol Derivative

A 2023 study evaluated the antifungal activity of (2-methyl-1H-imidazol-1-yl)methanol (SAM3)—a close analog of 1H-imidazol-1-ylmethanol bearing an additional methyl group at the 2-position—against Candida spp. [1]. As a single agent, SAM3 exhibited a mean MIC of 200-312.5 µg/mL. When combined with sodium dodecyl sulfate (SDS, MIC ~1000 µg/mL), the MIC decreased over seven-fold to 26.56 µg/mL, with FIC Index values of 0.311-0.375 indicating synergistic interaction.

Antifungal MIC Synergy
Class-level inference
MIC 26.56 µg/mL
FICI 0.311–0.375 (synergistic); SAM3 analog + SDS combination; Candida spp., broth microdilution
Supports combination-formulation antifungal screening context
Analog compound (SAM3) data; direct compound review needed
Antifungal Candida MIC Imidazole derivatives Synergistic combination

Recommended Applications for 1H-Imidazol-1-ylmethanol


β-Imidazolyl Alcohol Fungicide Development

1H-Imidazol-1-ylmethanol serves as the unsubstituted parent compound of the β-imidazolyl alcohol fungicide class claimed in EP 0033501 A2 [1]. Research programs developing novel antifungal agents for crop protection can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies, with the patent literature providing a defined framework for structural modifications at the R1 and R2 positions (halogen or methyl substitutions).

Mild CO₂ Fixation to Cyclic Carbonates

As demonstrated by the catalytic performance of structurally related 4(5)-(hydroxymethyl)imidazole [1], hydroxyl-functionalized imidazoles are effective additives for potassium iodide-catalyzed cycloaddition of epoxides with CO₂. 1H-Imidazol-1-ylmethanol, bearing an N-hydroxymethyl group, is positioned as a candidate for developing solvent-free, low-temperature (60°C) protocols for converting waste CO₂ into valuable cyclic carbonates, with potential yields up to 99% and broad epoxide substrate scope.

Synergistic Antifungal Formulation Development

Based on the synergistic antifungal activity observed with (2-methyl-1H-imidazol-1-yl)methanol (SAM3) in combination with SDS against Candida spp. [1], 1H-imidazol-1-ylmethanol represents a viable starting scaffold for investigating imidazole-surfactant combination therapies. The documented >7-fold MIC reduction and synergistic FIC Index values (0.311-0.375) provide a quantitative benchmark for evaluating formulation strategies aimed at enhancing membrane permeability and intracellular drug accumulation in fungal pathogens.

Synthetic Intermediate for Hydroxymethyl Heterocycles

The presence of a reactive primary alcohol group distinguishes 1H-imidazol-1-ylmethanol from non-hydroxylated imidazoles such as 1-methylimidazole, enabling esterification, etherification, and oxidation reactions that are inaccessible to simpler analogs. This functional handle supports its use as a versatile building block in medicinal chemistry programs requiring N1-functionalized imidazole scaffolds, as well as in the synthesis of ionic liquids and polymer precursors where hydroxyl-terminated imidazolium moieties are desired.

Application
Selection Property
Validation Focus
Crop Protection Antifungal SAR
Patent-class β-imidazolyl alcohol scaffold identity
Structural inclusion under EP 0033501 claim boundaries
CO₂ Cycloaddition Additive Screening
Hydroxyl-imidazole catalytic additive class
Reported yield and substrate scope in solvent-free conditions
Antifungal Combination-Formulation Research
Imidazole-surfactant synergy context
MIC reduction endpoint in Candida screening models
N1-Functionalized Imidazole Synthesis
N-hydroxymethyl reactive handle
Esterification and etherification derivatization pathways

Technical Documentation Hub

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